molecular formula C10H16ClN3 B1487663 6-chloro-N-isopentyl-2-methylpyrimidin-4-amine CAS No. 261765-62-2

6-chloro-N-isopentyl-2-methylpyrimidin-4-amine

Cat. No. B1487663
M. Wt: 213.71 g/mol
InChI Key: DLCHJZDQCPSHIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines involves reactions that are mostly enzymatic . The process usually involves the condensation of an amidine and an ester to form a pyrimidine ring.


Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms and four carbon atoms. The nitrogen atoms are at the 1 and 3 positions of the ring .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions depend on the substituents on the pyrimidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines depend on their specific structure. They are generally soluble in water and have a planar, aromatic structure .

Scientific Research Applications

Synthesis and Chemical Transformations

One area of interest involves the ring transformations and reactions of heterocyclic compounds, where 6-chloro-N-isopentyl-2-methylpyrimidin-4-amine could potentially play a role. The reaction mechanisms involving halogenated pyrimidines with nucleophiles, leading to various substituted pyrimidines, have been explored (Hertog et al., 2010). These reactions are significant for understanding the chemical behavior of pyrimidine derivatives and their potential in synthesizing new compounds with varied biological activities.

Crystal and Molecular Structures

The crystal and molecular structure analysis of closely related compounds, such as benzyl-substituted chloro-methylpyrimidines, provides insights into the conformational aspects and non-covalent interactions important for chemical stability and reactivity (Odell et al., 2007). Understanding these structures aids in the rational design of new molecules for specific applications.

Biological Activity Investigations

Research on derivatives of methylpyrimidines, including those related to 6-chloro-N-isopentyl-2-methylpyrimidin-4-amine, has shown a range of biological activities. For example, some compounds exhibited pronounced antituberculous effects, highlighting the potential of pyrimidine derivatives in the development of new therapeutic agents (Erkin & Krutikov, 2007). Another study on the antihypertensive activity of pyridopyrimidin-7-amine derivatives showcases the therapeutic potential of pyrimidine-based compounds in treating hypertension (Bennett et al., 1981).

Safety And Hazards

Like all chemicals, pyrimidines should be handled with care. They can be harmful if inhaled, in contact with skin, or if swallowed .

Future Directions

The study of pyrimidines is an active area of research, particularly in the field of medicinal chemistry. They are being investigated for their potential use in a variety of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents .

properties

IUPAC Name

6-chloro-2-methyl-N-(3-methylbutyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-7(2)4-5-12-10-6-9(11)13-8(3)14-10/h6-7H,4-5H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCHJZDQCPSHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219756
Record name 6-Chloro-2-methyl-N-(3-methylbutyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-isopentyl-2-methylpyrimidin-4-amine

CAS RN

261765-62-2
Record name 6-Chloro-2-methyl-N-(3-methylbutyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261765-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methyl-N-(3-methylbutyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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